![molecular formula C19H24ClNO B4174291 N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide](/img/structure/B4174291.png)
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
Overview
Description
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide, also known as ADBAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADBAC is a white crystalline powder that is soluble in water and organic solvents. It is commonly used as a disinfectant and antimicrobial agent in various industries, including healthcare, food processing, and water treatment.
Scientific Research Applications
Antimicrobial Activity
“N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide” and its derivatives have been studied for their potential antimicrobial properties. Research indicates that certain adamantyl carbothioamide derivatives exhibit potent antibacterial activity against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans . This suggests that the compound could be useful in developing new antimicrobial agents.
Hypoglycemic Effects
Studies have also explored the hypoglycemic activities of adamantane derivatives. Some compounds have shown significant reduction of serum glucose levels in streptozotocin-induced diabetic rats, indicating potential applications in managing diabetes . The adamantyl group may play a role in enhancing the activity of these molecules.
Synthetic Cannabinoid Detection
Adamantane derivatives have been identified in the structure of synthetic cannabinoids, such as APICA and APINACA, which are designer drugs found in illegal products . The adamantyl group contributes to the psychoactive properties of these substances, and understanding its role can aid in the detection and regulation of such drugs.
Organic Synthesis Applications
The adamantane structure is also significant in organic synthesis. The reactivity of adamantane derivatives allows for the production of various disubstituted adamantane derivatives, which are valuable in synthetic chemistry for creating complex molecules .
Mechanism of Action
Target of Action
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide is a synthetic compound that has been identified as a designer drug Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds typically target cannabinoid receptors in the nervous system, influencing neurotransmitter release in the brain.
Mode of Action
Synthetic cannabinoids generally work by binding to cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids . This interaction can lead to changes in perception, mood, consciousness, cognition, and motor coordination.
Biochemical Pathways
Synthetic cannabinoids typically affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
The adamantane group in the compound is known for its high thermal stability and resistance to most common chemical reactions , which might influence its pharmacokinetic properties.
Result of Action
Synthetic cannabinoids can cause a wide range of effects, from euphoria and relaxation to harmful effects such as tachycardia, hypertension, hallucinations, and even seizures .
Action Environment
The action, efficacy, and stability of N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity . .
properties
IUPAC Name |
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-21(18(22)16-3-2-4-17(20)8-16)12-19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHMSGGZKAOENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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